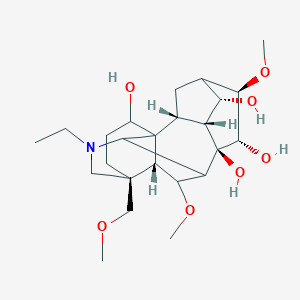
5-Ethenyl-2-oxopyrrolidine-3-carboxamide
Übersicht
Beschreibung
5-Ethenyl-2-oxopyrrolidine-3-carboxamide is a compound that falls within the broader class of pyrrolidine derivatives. Pyrrolidines are five-membered heterocyclic compounds containing a nitrogen atom, and they are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored through various methods. For instance, a one-pot synthesis of 5-oxopyrrolidine-2-carboxamides has been developed using a tandem Ugi four-component condensation (4CC) and intramolecular substitution, starting from Baylis–Hillman bromides . Another approach involves the cyclization of N-substituted-2-alleneamides through a one-pot Ugi reaction followed by regioselective cyclization with KOt-Bu at room temperature . These methods highlight the versatility and efficiency of synthesizing pyrrolidine derivatives under mild conditions.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex and diverse. For example, the crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been determined by single-crystal X-ray diffraction, revealing two crystallographically independent molecules in the asymmetric unit . Similarly, the crystal structure of another derivative, (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was solved, showing a flat boat conformation of the tetrahydropyridine ring .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical transformations. Acid-catalyzed transformations of carboxamides can lead to the opening of furan rings and the formation of new fused heterocyclic systems . Additionally, the asymmetric acylation of carboxamide enolates with certain chiral auxiliaries can be followed by stereoselective reduction to provide alternatives to asymmetric aldol reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by their molecular structure. For instance, the presence of substituents such as hydroxyl groups can lead to the formation of hydrogen bonds, which can affect the compound's boiling point, solubility, and crystalline structure . The synthesis and characterization of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provided insights into its thermodynamic properties, indicating that its formation is exothermic and spontaneous at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-Ethenyl-2-oxopyrrolidine-3-carboxamide and its derivatives are primarily involved in the field of organic synthesis. A study by Zeng et al. (2013) highlights a one-pot base-mediated synthesis of 5-oxopyrrolidine-2-carboxamides, demonstrating the compound's utility in complex chemical reactions. Similarly, research by Kornev et al. (2019) involves the use of chromone-3-carboxamides, related to 5-Ethenyl-2-oxopyrrolidine-3-carboxamide, in synthesizing various heterocyclic compounds.
Biological Evaluation and Potential Therapeutic Applications
Several studies focus on the biological evaluation of compounds structurally related to 5-Ethenyl-2-oxopyrrolidine-3-carboxamide. For instance, El-Sehrawi et al. (2015) synthesized derivatives of 6-oxo-pyridine-3-carboxamide and evaluated their antibacterial and antifungal properties. Zykova et al. (2016) explored ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates for biological activity, finding some compounds with significant antiradical and anti-inflammatory activity. Another study by Mohamed et al. (2018) synthesized oxopyrrolidines and evaluated their potential as inhibitors for Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-ethenyl-2-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-4-3-5(6(8)10)7(11)9-4/h2,4-5H,1,3H2,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRGUQBJMOCCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC(C(=O)N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867988 | |
| Record name | 5-Ethenyl-2-oxopyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethenyl-2-oxopyrrolidine-3-carboxamide | |
CAS RN |
71107-19-2 | |
| Record name | 5-Ethenyl-2-oxo-3-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71107-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethenyl-2-oxopyrrolidine-3-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071107192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethenyl-2-oxopyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-5-vinylpyrrolidine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ETHENYL-2-OXOPYRROLIDINE-3-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75M1GUX3PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B108642.png)











